molecular formula C6H13NO2 B1426144 N-(2-hydroxy-2-methylpropyl)acetamide CAS No. 37150-62-2

N-(2-hydroxy-2-methylpropyl)acetamide

Cat. No. B1426144
CAS RN: 37150-62-2
M. Wt: 131.17 g/mol
InChI Key: RGRIOLGATYDLCP-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-methylpropyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylalanine and derivatives . It has a molecular weight of 131.17 g/mol .

Mechanism of Action

Target of Action

The primary target of N-(2-hydroxy-2-methylpropyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known to negatively regulate the expression of the aliphatic amidase operon . This suggests that the compound may interact with its target protein to inhibit its function, thereby affecting the regulation of amidase expression.

Biochemical Pathways

It is suggested that the compound may be involved in the degradation of carbamate pesticides

Pharmacokinetics

It is known that the compound has a molecular weight of 13117 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It is suggested that the compound may have a role in the degradation of carbamate pesticides , indicating that it may have an impact on environmental detoxification processes.

Action Environment

The action of N-(2-hydroxy-2-methylpropyl)acetamide can be influenced by various environmental factors. For instance, the presence of other compounds, such as carbamate pesticides, may affect the compound’s efficacy Additionally, the stability of the compound may be influenced by factors such as temperature and pH

properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-5(8)7-4-6(2,3)9/h9H,4H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRIOLGATYDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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